molecular formula C12H7BrF3NO2 B5852353 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide

5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide

Cat. No. B5852353
M. Wt: 334.09 g/mol
InChI Key: ZLTAYUYNFUBJDX-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide, also known as BTF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTF is a member of the furamide family and has a molecular formula of C12H7BrF3NO.

Mechanism of Action

The exact mechanism of action of 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to increase the release of GABA, an inhibitory neurotransmitter, and enhance its binding to GABA receptors. This leads to an overall increase in GABAergic neurotransmission, which may contribute to its anticonvulsant, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are implicated in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide in lab experiments is its high potency and selectivity for the GABAergic system. This compound has been shown to have minimal side effects and toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of using this compound is its limited water solubility, which may pose challenges in certain experimental settings.

Future Directions

There are several future directions for the research and development of 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide. One direction is to investigate the potential of this compound as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is to explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential for long-term use in humans.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of science. Its high potency and selectivity for the GABAergic system make it a promising candidate for further preclinical and clinical studies. While there are still many questions to be answered regarding the exact mechanism of action and long-term safety of this compound, its potential for treating neurological disorders makes it an exciting area of research.

Synthesis Methods

The synthesis of 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide involves the reaction of 5-bromo-2-furoic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide has been investigated for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. In addition, this compound has been investigated for its potential as a treatment for neuropathic pain, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

5-bromo-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO2/c13-10-5-4-9(19-10)11(18)17-8-3-1-2-7(6-8)12(14,15)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTAYUYNFUBJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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